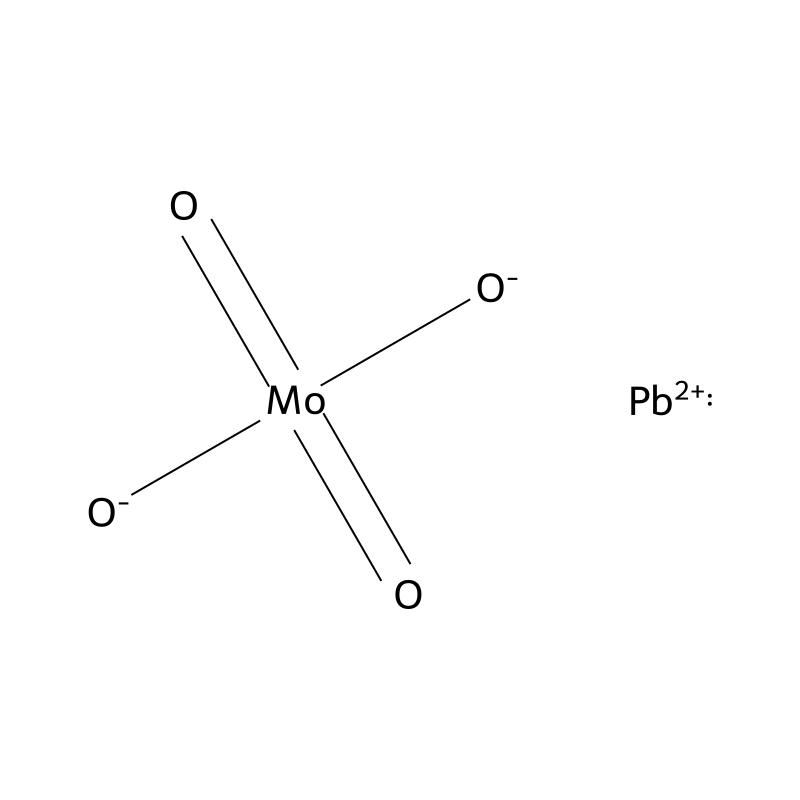Lead molybdate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Optoelectronics and Photocatalysis: Lead molybdate exhibits interesting optical properties, including photoconductivity and the ability to absorb and emit light. Researchers are investigating its potential use in optoelectronic devices such as solar cells and photodetectors []. Additionally, its photocatalytic properties are being explored for applications like water splitting for hydrogen production [].
Lead molybdate is an inorganic compound with the chemical formula . It is characterized by its yellow tetragonal crystals and a molecular weight of approximately 367.14 g/mol. Lead molybdate is known for its wide band gap semiconductor properties, making it a subject of interest in various fields such as optoelectronics and photocatalysis. The compound exhibits a melting point between 1060°C and 1070°C and is insoluble in water but soluble in nitric acid and sodium hydroxide solutions .
Data:
- The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for lead of 50 micrograms per cubic meter of air (µg/m³) over an 8-hour workday.
Additionally, under specific conditions, lead molybdate can undergo redox reactions, especially when used as a photocatalyst in the presence of light .
Several methods exist for synthesizing lead molybdate:
- Microwave-Assisted Hydrothermal Synthesis: This method allows for fine control over the morphology and electronic structure by adjusting the ratio of lead to molybdate ions in the reaction mixture. The process involves heating a mixture of lead and molybdate precursors under microwave irradiation .
- Chemical Precipitation: Lead molybdate can also be synthesized by mixing solutions of lead(II) nitrate and sodium molybdate, leading to precipitation of the compound:
- Dendritic Growth: In aqueous solutions, varying concentrations of lead and molybdate ions can produce dendritic structures, which can be controlled by adjusting the ionic concentrations during synthesis .
Lead molybdate has diverse applications:
- Optoelectronics: Due to its semiconductor properties, it is utilized in devices such as logic gates and switches.
- Photocatalysis: It serves as a catalyst for various photocatalytic reactions, including the photoreduction of metal ions and the generation of reactive oxygen species.
- Pigments: Lead molybdate is used in pigments due to its vivid yellow color .
Research has indicated that lead molybdate interacts with various organic compounds, enhancing its photocatalytic efficiency. For example, the adsorption of alizarin dye onto lead molybdate significantly influences its photocurrent generation properties. While it enhances cathodic photocurrent generation, it diminishes anodic photocurrent, illustrating a complex interaction that could be exploited in photocatalytic applications .
Lead molybdate shares similarities with several other compounds, particularly those containing molybdenum or lead. Here are some comparable compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Molybdic Acid | Soluble in water; used as a reagent | |
| Sodium Molybdate | Water-soluble; used in fertilizers | |
| Lead(II) Oxide | Used in batteries; less toxic than lead salts | |
| Cobalt Molybdate | Exhibits different catalytic properties |
Uniqueness of Lead Molybdate: Unlike many other compounds listed, lead molybdate's unique tetragonal crystal structure and semiconductor properties make it particularly valuable for optoelectronic applications and photocatalysis. Its ability to facilitate specific redox reactions under light exposure further distinguishes it from similar compounds .
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
SP - indicates a substance that is identified in a proposed Significant New Use Rule.








